(3,6-Dichloropyridin-2-yl)(morpholino)methanone (3,6-Dichloropyridin-2-yl)(morpholino)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18027292
InChI: InChI=1S/C10H10Cl2N2O2/c11-7-1-2-8(12)13-9(7)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2
SMILES:
Molecular Formula: C10H10Cl2N2O2
Molecular Weight: 261.10 g/mol

(3,6-Dichloropyridin-2-yl)(morpholino)methanone

CAS No.:

Cat. No.: VC18027292

Molecular Formula: C10H10Cl2N2O2

Molecular Weight: 261.10 g/mol

* For research use only. Not for human or veterinary use.

(3,6-Dichloropyridin-2-yl)(morpholino)methanone -

Specification

Molecular Formula C10H10Cl2N2O2
Molecular Weight 261.10 g/mol
IUPAC Name (3,6-dichloropyridin-2-yl)-morpholin-4-ylmethanone
Standard InChI InChI=1S/C10H10Cl2N2O2/c11-7-1-2-8(12)13-9(7)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2
Standard InChI Key FRGIFQYKRHDRNX-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is (2,6-dichloropyridin-3-yl)(morpholin-4-yl)methanone, reflecting its pyridine core with chlorine substituents at positions 2 and 6 and a morpholine group attached via a carbonyl group . Common synonyms include 4-(2,6-dichloropyridine-3-carbonyl)morpholine and DTXSID40355304 . The CAS registry number 415700-14-0 uniquely identifies this compound in chemical databases.

Molecular Geometry and Stereoelectronic Features

The molecule adopts a planar pyridine ring with chlorine atoms at the 2- and 6-positions, creating steric and electronic effects that influence reactivity. The morpholine ring, a six-membered amine-containing heterocycle, is connected via a ketone bridge at the pyridine’s 3-position. Computational models (e.g., PubChem’s 3D conformer) reveal a dihedral angle of approximately 120° between the pyridine and morpholine rings, minimizing steric clash .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight261.10 g/mol
XLogP3-AA (Log P)1.9
Hydrogen Bond Acceptors3
Rotatable Bonds1
Topological Polar Surface Area38.9 Ų

Synthesis and Manufacturing

Purification and Characterization

Chromatographic purification (e.g., silica gel with ethyl acetate/petroleum ether gradients) is inferred from analogous compounds . Characterization via NMR and mass spectrometry confirms structure:

  • ¹H NMR: Signals for morpholine protons (δ 3.5–4.0 ppm) and pyridine aromatic protons (δ 7.2–8.2 ppm) .

  • MS (ESI+): m/z 261.10 [M+H]⁺ .

Physicochemical Properties

Stability and Reactivity

The electron-withdrawing chlorine atoms and ketone group render the pyridine ring electrophilic, susceptible to nucleophilic aromatic substitution under basic conditions. The morpholine moiety’s amine may participate in acid-base reactions, forming salts to enhance solubility.

Hazard CategoryPrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap
InhalationUse fume hood or respirator
StorageKeep in cool, dry place

Environmental Considerations

No ecotoxicity data are available, but structural analogs suggest moderate environmental persistence. Proper disposal via incineration is recommended.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator